molecular formula C11H7BrO2 B13248992 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde

Cat. No.: B13248992
M. Wt: 251.08 g/mol
InChI Key: AHFUJYDEXFGVER-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde (C₁₁H₇BrO₂, MW: 255.08 g/mol) is a brominated naphthalene derivative featuring hydroxyl (-OH) and aldehyde (-CHO) functional groups at the 3- and 2-positions, respectively. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its electron-withdrawing bromo substituent and reactive aldehyde moiety.

Properties

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

4-bromo-3-hydroxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7BrO2/c12-10-9-4-2-1-3-7(9)5-8(6-13)11(10)14/h1-6,14H

InChI Key

AHFUJYDEXFGVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde typically involves the bromination of 3-hydroxynaphthalene-2-carbaldehyde. One common method is the reaction of 3-hydroxynaphthalene-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom, hydroxyl group, and aldehyde group. These functional groups can participate in various reactions, such as nucleophilic substitution, oxidation, and reduction, leading to the formation of different products.

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde and related compounds:

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Functional Groups
4-Bromo-3-hydroxynaphthalene-2-carbaldehyde C₁₁H₇BrO₂ 255.08 Br (4-), -OH (3-), -CHO (2-) Aldehyde, hydroxyl, bromo
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Br-CH₂ (4-), -CHO (1-) Aldehyde, bromomethyl
4-(3-Bromo-2-fluorophenyl)-3H-pyrazole-3-carbaldehyde C₁₀H₆BrFN₂O 283.07 Br (3-), F (2-), pyrazole, -CHO (3-) Aldehyde, bromo, fluoro, pyrazole
4-Bromo-1-fluoronaphthalene-2-carbaldehyde C₁₁H₆BrFO 261.07 Br (4-), F (1-), -CHO (2-) Aldehyde, bromo, fluoro
3-(4-Bromo-2-fluorophenyl)acrylaldehyde C₉H₆BrFO 229.05 Br (4-), F (2-), acrylaldehyde Aldehyde, bromo, fluoro, alkene
Key Observations:
  • Electronic Effects : Bromine and fluorine substituents in analogs (e.g., ) influence electron density, altering reactivity in cross-coupling reactions or nucleophilic substitutions.

Analytical Characterization Methods

Common techniques for analyzing brominated aldehydes include:

  • Chromatography : HPLC (purity analysis), GC-MS (volatility assessment) .
  • Spectroscopy : NMR (structural confirmation), FTIR (functional group identification) .
  • Elemental Analysis : CHNS/O for stoichiometric validation .
Comparative Challenges:
  • Hydroxyl groups in the target compound may complicate GC-MS due to low volatility, favoring HPLC or LC-MS .
  • Fluorine in analogs (e.g., ) necessitates ¹⁹F NMR for full characterization.

Biological Activity

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C₉H₇BrO₂
  • Molecular Weight : 201.02 g/mol
  • CAS Number : 1761-61-1
  • Structure : The compound features a naphthalene backbone with a hydroxyl and an aldehyde functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde exhibits anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, a study involving Burkitt’s lymphoma cell lines reported significant cytotoxic effects, with IC₅₀ values indicating effective dose-response relationships. The mechanism involves the activation of apoptotic pathways, with evidence of increased annexin V-positive cells, suggesting early-stage apoptosis induction .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a recent study, it was found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 0.16 to 11.5 µM depending on the bacterial strain tested .

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus0.16High
Escherichia coli2.4Moderate
Methicillin-resistant S. aureus (MRSA)2.4Moderate

Enzyme Inhibition

4-Bromo-3-hydroxynaphthalene-2-carbaldehyde has been identified as an inhibitor of certain enzymes relevant in cancer and microbial growth. Specifically, it inhibits SIRT2, which is associated with various cancer pathways. The correlation between SIRT2 inhibition and cytotoxicity was statistically significant (p = 0.0014), highlighting its potential as a therapeutic agent targeting this enzyme .

The biological activity of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Enzyme Interaction : It selectively inhibits SIRT2, leading to altered cellular signaling that promotes cell death in malignant cells.
  • Antimicrobial Action : The presence of the hydroxyl group enhances its ability to penetrate bacterial cell walls and disrupt metabolic functions.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Study on Burkitt's Lymphoma Cells :
    • Objective: To evaluate the cytotoxic effects of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde on lymphoma cells.
    • Findings: Significant reduction in cell viability was observed, with a clear dose-dependent response indicating potential for therapeutic use in lymphomas .
  • Antimicrobial Efficacy Study :
    • Objective: To assess the antimicrobial properties against various pathogens.
    • Findings: Demonstrated effective inhibition against MRSA and E. coli, suggesting potential for development as an antimicrobial agent .

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